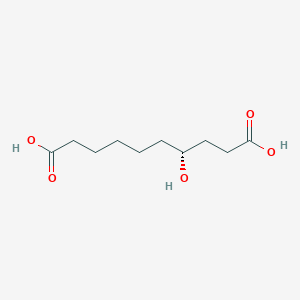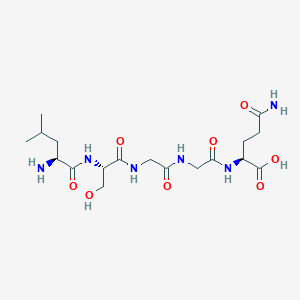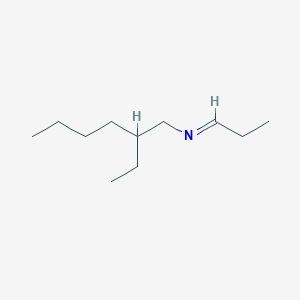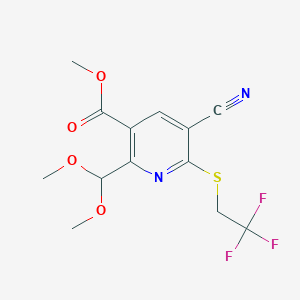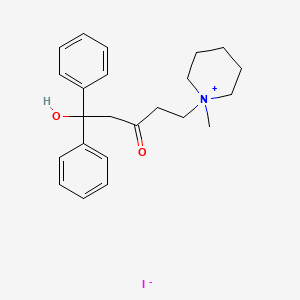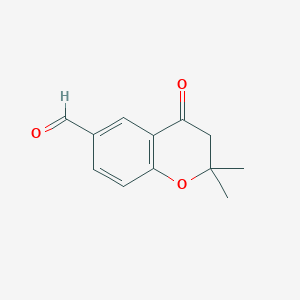![molecular formula C8H16N4O2 B12547789 [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester typically involves the reaction of an appropriate amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: An appropriate amine (e.g., (S)-1-Methyl-2-azidoethylamine) and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an organic solvent (e.g., dichloromethane) at a controlled temperature, typically around 0-5°C.
Base: A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated by standard extraction and purification techniques, such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development, particularly as a prodrug or in targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The carbamate group can also interact with enzymes, potentially inhibiting their activity by forming stable carbamate-enzyme complexes.
Comparaison Avec Des Composés Similaires
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester can be compared with other carbamate compounds, such as:
Ethyl carbamate: A simpler carbamate with different reactivity and applications.
Methyl carbamate: Another basic carbamate with distinct properties.
tert-Butyl carbamate: Similar in structure but lacks the azido group, leading to different reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in synthetic applications.
Propriétés
Formule moléculaire |
C8H16N4O2 |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
Clé InChI |
QNBSOZHFBNUGCB-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
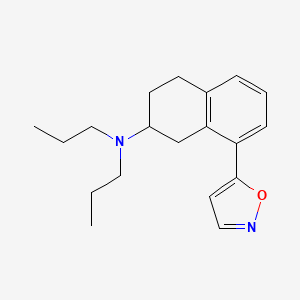
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)
